Tetrafluorosuccinimide
Overview
Description
Tetrafluorosuccinimide is a phosphorus-containing compound with the chemical formula C₄HF₄NO₂ and a molecular weight of 171.05 g/mol . It is known for its reactivity with various chemical groups, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Tetrafluorosuccinimide can be synthesized through multiple routes. One common method involves the reaction of tetrafluorosuccinamic acid with sulfuric acid at 190°C under 20 Torr pressure . Another approach is the synthesis from this compound derivatives, which can be further processed to obtain the desired compound . These methods are typically employed in laboratory settings, but industrial production may involve more scalable and efficient processes.
Chemical Reactions Analysis
Tetrafluorosuccinimide undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: This compound reacts with acyl chlorides to form unsymmetrical phosphazenes.
Formation of Polycarboxylic Acids: When reacting with hydroxyl groups, this compound forms polycarboxylic acids.
Scientific Research Applications
Tetrafluorosuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphazenes and triazines.
Biology: Its reactivity with various functional groups makes it useful in biochemical studies, although specific biological applications are less documented.
Medicine: While not directly used as a drug, its derivatives and reaction products may have potential medicinal applications.
Mechanism of Action
The mechanism by which tetrafluorosuccinimide exerts its effects involves its ability to react with various chemical groups. The trifluoromethyl group on this compound is an acidic functional group, allowing it to react with alcohols and amines . This reactivity is central to its role in forming complex organic compounds.
Comparison with Similar Compounds
Tetrafluorosuccinimide can be compared with other similar compounds such as tetrafluorosuccinic acid and tetrafluorophthalic acid . These compounds share similar structural features but differ in their reactivity and applications. This compound’s unique ability to form phosphazenes and triazines sets it apart from these related compounds .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis and industrial processes. Its unique reactivity with various chemical groups makes it a valuable reagent in scientific research and industrial production.
Properties
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF4NO2/c5-3(6)1(10)9-2(11)4(3,7)8/h(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPDXSWOZFOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(=O)N1)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301858 | |
Record name | Tetrafluorosuccimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377-33-3 | |
Record name | NSC146773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrafluorosuccimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorosuccinimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3MQT6SYP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrafluorosuccinimide function as a reagent in organic synthesis, and what makes it particularly useful?
A1: this compound, often employed as its N-chloro derivative (N-Chloro-tetrafluorosuccinimide, NCTFS), serves as a versatile reagent for introducing bromine atoms into aromatic compounds. [] This bromination reaction, particularly effective with the radioactive isotope Bromine-77, offers a route to radiolabeled compounds for various applications. [] The reaction proceeds under mild conditions, exhibiting high selectivity for ortho- and para-substituted products, suggesting an electrophilic aromatic substitution mechanism involving ionic species. [] NCTFS's efficacy in radiolabeling stems from its ability to facilitate practically carrier-free bromination, maximizing the specific activity of the final product. []
Q2: What insights into the coordination chemistry of this compound have been revealed through structural studies?
A2: Crystallographic studies provide valuable insights into the coordination behavior of this compound, specifically its deprotonated form, the tetrafluorosuccinimidate anion. In the complex trans-[Ir(CO)(NCOC2F4CO)(PPh3)2], the tetrafluorosuccinimidate ligand coordinates to the iridium center through its nitrogen atom, forming a short Ir-N bond (2.09 Å). [] This finding indicates a strong interaction between the metal center and the nitrogen lone pair, highlighting the ligand's ability to act as a strong σ-donor. Furthermore, the presence of electron-withdrawing fluorine atoms on the succinimide ring likely enhances the π-acceptor properties of the ligand, further strengthening the metal-ligand bond. []
Q3: How does the presence of this compound as a ligand influence the reactivity of gold complexes in catalytic reactions?
A3: Research suggests that this compound, acting as an N-imidate ligand, plays a crucial role in modulating the reactivity of gold catalysts, specifically in 1,5-enyne cycloisomerization reactions. [] The presence of the tetrafluorosuccinimidate ligand in AuBr2(N-tetrafluorosuccinimide)(NHC) complexes, where NHC represents an N-heterocyclic carbene ligand, was found to facilitate the reduction of Au(III) to Au(I) under reaction conditions. [] This reduction process, involving the liberation of Br2, is crucial for generating the catalytically active Au(I) species. [] Notably, the nature of the N-imidate ligand influences catalyst efficacy, highlighting the importance of ligand design in optimizing catalyst performance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.